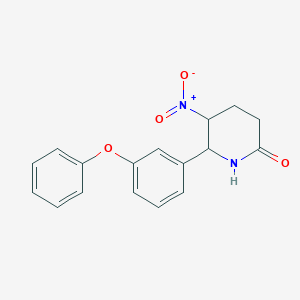
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Descripción general
Descripción
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTT is a thiol-based reducing agent that is commonly used in biochemistry and molecular biology experiments.
Mecanismo De Acción
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione acts as a reducing agent by donating electrons to disulfide bonds in proteins, which breaks the bond and converts it to a thiol group. The thiol group can then form a new disulfide bond with another thiol group or remain as a free sulfhydryl group. This compound is a strong reducing agent due to its low redox potential, which allows it to reduce disulfide bonds efficiently.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis by reducing reactive oxygen species (ROS) levels. This compound has also been shown to improve the folding and stability of recombinant proteins, which can increase their activity and yield. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments, including its ability to efficiently reduce disulfide bonds in proteins, its low toxicity, and its stability under a wide range of conditions. However, this compound can also have some limitations, such as its potential to interfere with certain assays and its sensitivity to oxidation. It is important to carefully consider the use of this compound in experiments and to optimize its concentration and reaction conditions to minimize any potential limitations.
Direcciones Futuras
There are several future directions for the use of 5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One area of interest is the development of new reducing agents that can be used in conjunction with this compound to improve the efficiency of protein reduction. Another area of interest is the use of this compound in the study of protein-protein interactions and the development of new protein-based therapies. In addition, there is interest in exploring the potential therapeutic applications of this compound in the treatment of inflammatory diseases and oxidative stress-related disorders.
Conclusion:
In conclusion, this compound, or this compound, is a thiol-based reducing agent that has become an essential tool in biochemistry and molecular biology research. This compound has a wide range of applications, including the reduction of disulfide bonds in proteins, stabilization of enzymes and proteins, and DNA extraction and purification. This compound has several advantages for lab experiments, but also has some limitations that need to be carefully considered. There are several future directions for the use of this compound in scientific research, including the development of new reducing agents and exploring its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research, particularly in biochemistry and molecular biology. This compound is commonly used as a reducing agent to break disulfide bonds in proteins, which allows for the study of protein structure and function. This compound is also used as a stabilizing agent for enzymes and proteins, as well as a reducing agent for protein labeling and modification. In addition, this compound is used in DNA extraction and purification protocols to prevent the oxidation of DNA.
Propiedades
IUPAC Name |
3-benzhydryl-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-20-16(18-19-17(20)21)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLXIIXOUHMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B3985499.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3985501.png)

![9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985535.png)

![1-methyl-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B3985547.png)

![N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride](/img/structure/B3985554.png)
![1-cyclohexyl-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3985562.png)


![ethyl 5-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985574.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3985593.png)